molecular formula C16H15N3O3S3 B10922749 4,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide

4,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide

Cat. No.: B10922749
M. Wt: 393.5 g/mol
InChI Key: DMYZIUMZYPKLHH-UHFFFAOYSA-N
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Description

4,5-DIMETHYL-N~2~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a thiazole ring, a sulfonamide group, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL-N~2~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-2-THIOPHENECARBOXAMIDE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Thiophene Carboxamide Formation: The final step involves coupling the sulfonamide-thiazole intermediate with a thiophene carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or sulfoxide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonic acids and sulfoxides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,5-DIMETHYL-N~2~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-2-THIOPHENECARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-N~2~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    Pathways Involved: The compound may affect pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: A thiazole-containing anticancer drug.

    Dasatinib: Another thiazole-based anticancer agent.

    Patellamide A: A natural product with a thiazole ring.

    Ixabepilone: A thiazole-containing anticancer drug.

    Epothilone: A class of thiazole-containing anticancer agents.

Uniqueness

4,5-DIMETHYL-N~2~-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}-2-THIOPHENECARBOXAMIDE is unique due to its combination of a thiazole ring, sulfonamide group, and thiophene carboxamide moiety, which confer distinct chemical and biological properties compared to other thiazole-containing compounds.

Properties

Molecular Formula

C16H15N3O3S3

Molecular Weight

393.5 g/mol

IUPAC Name

4,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H15N3O3S3/c1-10-9-14(24-11(10)2)15(20)18-12-3-5-13(6-4-12)25(21,22)19-16-17-7-8-23-16/h3-9H,1-2H3,(H,17,19)(H,18,20)

InChI Key

DMYZIUMZYPKLHH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C

Origin of Product

United States

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